3,6-Bis(dimethylamino)-10-nonylacridinium
Description
Overview of Acridinium (B8443388) Chromophores in Advanced Research
Acridinium chromophores, characterized by their tricyclic aromatic structure containing a central nitrogen atom, are renowned for their strong light absorption and emission properties. This inherent fluorescence makes them invaluable as probes and labels in various scientific disciplines. In advanced research, acridinium derivatives are prominently featured in the development of highly sensitive detection methods. Their applications span from chemiluminescence immunoassays, where they are used as labels for antibodies and antigens, to the realm of materials science, where they are investigated for their potential in organic light-emitting diodes (OLEDs) and as photoredox catalysts. The tunability of their chemical structure allows for the modification of their spectroscopic and electrochemical characteristics, enabling the design of tailored molecules for specific applications.
Historical Development and Significance of Acridine-Based Compounds
The parent compound, acridine (B1665455), was first isolated from coal tar in 1870. researchgate.net Initially, acridine derivatives were primarily recognized for their use as dyes due to their intense color and were also investigated for their antiseptic properties. researchgate.netnih.gov A notable early example is Acridine Orange (3,6-bis(dimethylamino)acridine), which has been widely used as a fluorescent stain for nucleic acids in cell biology since the mid-20th century. nih.gov The development of synthetic methods, such as the Bernthsen acridine synthesis, allowed for the production of a wide range of acridine derivatives, expanding their utility. nih.gov Over time, the focus of research shifted towards understanding the fundamental interactions of these compounds with biological macromolecules, leading to their use as DNA intercalating agents and, more recently, as sophisticated fluorescent probes. nih.gov
Specific Contextualization of 3,6-Bis(dimethylamino)-10-nonylacridinium (B1200200) within Modern Chemical and Biological Research
This compound, also known by the common name 10-N-nonyl acridine orange (NAO), represents a significant advancement in the design of acridine-based probes. The key structural feature of this molecule is the presence of a nine-carbon alkyl chain (a nonyl group) attached to the acridinium nitrogen atom. This long alkyl chain imparts a significant degree of hydrophobicity to the molecule, enabling it to readily insert into lipid bilayers, the fundamental structure of cellular membranes. msu.ru
In modern research, NAO is specifically recognized as a highly effective fluorescent probe for the phospholipid cardiolipin (B10847521). nih.govmsu.ru Cardiolipin is a unique dimeric phospholipid found predominantly in membranes with active electron transport chains, such as the inner mitochondrial membrane in eukaryotes and the plasma membrane of many bacteria. nih.govmsu.ru The interaction of the positively charged acridinium core of NAO with the anionic phosphate (B84403) groups of cardiolipin, coupled with the hydrophobic interaction of the nonyl chain with the membrane interior, leads to a specific accumulation of the dye in cardiolipin-rich domains. msu.ru This specific binding results in a distinct change in the fluorescence properties of NAO, allowing for the visualization and quantification of cardiolipin distribution in living cells. nih.gov
Rationale for Comprehensive Academic Investigation of this compound
While the utility of this compound as a cardiolipin-specific probe is well-established, a comprehensive academic investigation into its broader potential is warranted. The unique combination of a potent fluorescent chromophore and a membrane-anchoring alkyl chain suggests a range of applications beyond its current primary use. A thorough investigation could explore its potential as a more general membrane probe, capable of reporting on various aspects of membrane biophysics such as fluidity, lipid domain organization, and membrane potential.
Furthermore, a deeper understanding of its photophysical behavior in different environments could lead to the development of new sensory applications. For instance, its fluorescence might be sensitive to changes in the local chemical environment, such as pH or the presence of specific ions, within the membrane. A systematic study of its synthesis and the synthesis of related analogues with varying alkyl chain lengths and different counter-ions could provide a library of probes with fine-tuned properties for a multitude of research questions in cell biology, biochemistry, and biophysics. Such a comprehensive investigation would not only expand the toolkit available to researchers but also deepen our fundamental understanding of the complex interplay between fluorescent probes and biological systems.
Detailed Research Findings
The synthesis of this compound typically involves the N-alkylation of the parent acridine base, 3,6-bis(dimethylamino)acridine (acridine orange base). A common synthetic route involves the reaction of acridine orange base with a nonyl halide, such as 1-bromononane (B48978) or 1-iodononane, in a suitable solvent. nih.gov The reaction mixture is typically heated to drive the quaternization of the acridinium nitrogen, resulting in the formation of the desired product. nih.gov Purification is often achieved through chromatographic techniques. nih.gov
The spectroscopic properties of this compound are central to its function as a fluorescent probe. In its monomeric form, it exhibits a characteristic absorption maximum in the blue-green region of the visible spectrum and emits green fluorescence. nih.gov However, upon binding to cardiolipin and accumulating in the membrane, the dye molecules are brought into close proximity, leading to the formation of dimers or higher-order aggregates. nih.govmsu.ru This aggregation results in a significant metachromatic shift in its fluorescence emission to the red region of the spectrum. nih.gov This dual fluorescence property is a key advantage, as the ratio of red to green fluorescence can be used to quantify the local concentration of cardiolipin.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₈N₃⁺ | chemicalbook.com |
| Molecular Weight | 392.60 g/mol | chemicalbook.com |
| Common Name | 10-N-nonyl acridine orange (NAO) | msu.ru |
| Absorption Maximum (Monomer) | ~495 nm | nih.gov |
| Emission Maximum (Monomer) | ~525 nm | nih.gov |
| Emission Maximum (Dimer/Aggregate) | ~640 nm | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N3/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29/h13-16,18-20H,6-12,17H2,1-5H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKMESCAQLVOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N3+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999372 | |
| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78125-98-1, 81650-07-9 | |
| Record name | N(10)-Nonylacridine orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078125981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-N-Nonylacridinium orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081650079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NONYLACRIDINE ORANGE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD9ROX569A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 3,6 Bis Dimethylamino 10 Nonylacridinium
Established Synthetic Pathways for the Acridinium (B8443388) Core Structure of 3,6-Bis(dimethylamino)-10-nonylacridinium (B1200200).
The formation of the tricyclic acridine (B1665455) core is the foundational step in the synthesis of this compound. Various established methods have been developed and optimized to construct this heterocyclic system.
Multi-Step Synthesis Approaches.
The synthesis of the 3,6-bis(dimethylamino)acridine core typically involves a multi-step sequence. One of the classical methods is the Bernthsen acridine synthesis, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid. For the specific synthesis of the 3,6-diaminoacridine core, this would involve the reaction of N,N-dimethyl-m-phenylenediamine with a suitable carboxylic acid derivative.
Another widely employed strategy involves the construction of a diarylamine precursor, often via an Ullmann condensation, followed by cyclization to form the acridine ring. The cyclization of the diarylamine intermediate is frequently achieved using a dehydrating agent like sulfuric acid or polyphosphoric acid. A key intermediate in many synthetic routes is 9-chloroacridine, which can be further functionalized.
A common route to the 3,6-diaminoacridine precursor involves the reaction of m-phenylenediamine (B132917) with formic acid to yield N,N'-diformyl-m-phenylenediamine, which is then cyclized. Subsequent modifications can introduce the dimethylamino groups.
Optimization of Reaction Conditions and Yields.
The efficiency of the acridine core synthesis is highly dependent on the reaction conditions. In the Bernthsen synthesis, the choice of acid catalyst and temperature are critical parameters that influence the yield and purity of the product. Similarly, in the cyclization of diarylamine precursors, the concentration of the acid and the reaction time must be carefully controlled to prevent side reactions such as sulfonation.
Modern synthetic approaches focus on improving the yields and simplifying the purification processes. This includes the development of milder reaction conditions and the use of more efficient catalysts. For instance, the use of microwave irradiation has been explored to accelerate the reaction times and improve the yields of acridine synthesis.
Functionalization and Derivatization at the Acridinium Nitrogen (N-10 Position).
The quaternization of the nitrogen atom at the N-10 position is a defining step in the synthesis of this compound, as it imparts the positive charge and influences the molecule's electronic properties.
Introduction of the Nonyl Chain: Alkylation Mechanisms and Selectivity.
The nonyl group is typically introduced at the N-10 position through an alkylation reaction. This involves treating the 3,6-bis(dimethylamino)acridine precursor with a nonyl halide, such as nonyl bromide or nonyl iodide. The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the acridine nitrogen onto the electrophilic carbon of the nonyl halide. The selectivity for N-alkylation is generally high due to the nucleophilicity of the ring nitrogen. The reaction is often carried out in a suitable solvent, and the resulting acridinium salt can be isolated by precipitation or crystallization.
Alternative Alkyl and Aryl Substituents for N-10 Modification.
The N-10 position of the acridine core is amenable to the introduction of a wide variety of substituents beyond the nonyl group. This allows for the synthesis of a library of acridinium compounds with tailored properties. Different alkyl chains can be introduced using the corresponding alkyl halides. The length and branching of the alkyl chain can influence the solubility and steric hindrance of the final compound.
Furthermore, aryl substituents can be introduced at the N-10 position, typically through methods like the Ullmann-type N-arylation reactions. The electronic nature of the aryl group can significantly modulate the electron-accepting properties of the acridinium core.
Modifications at the Dimethylamino Positions (C-3, C-6) and Other Ring Substitutions.
The dimethylamino groups at the C-3 and C-6 positions are strong electron-donating groups that play a crucial role in the electronic structure of the molecule. While these groups define the "bis(dimethylamino)" aspect of the target compound, modifications at these positions or elsewhere on the ring can lead to valuable derivatives.
The synthesis of analogs with different substituents at the C-3 and C-6 positions would necessitate starting with appropriately substituted precursors. For instance, using different N,N-dialkyl-m-phenylenediamines in the initial condensation step would result in acridinium dyes with varying degrees of steric bulk and electron-donating ability at these positions.
Other positions on the acridine ring (1, 2, 4, 5, 7, and 8) are also targets for substitution, although selective functionalization can be challenging. Electrophilic aromatic substitution reactions on the acridine core are influenced by the directing effects of the existing substituents. For example, the electron-donating dimethylamino groups would direct incoming electrophiles to the ortho and para positions. However, the reactivity of the acridinium system towards electrophiles is generally low due to its electron-deficient nature.
Strategies for Altering Amine Substituents
Modification of the amine substituents at the 3 and 6 positions of the acridine ring can significantly impact the compound's physicochemical properties. While direct alteration of the dimethylamino groups on the final product is challenging, derivatization strategies often involve starting from precursors with different amine functionalities.
For instance, structure-activity relationship (SAR) studies on related 9-aminoacridine (B1665356) derivatives have shown that varying the degree of amine substitution influences their biological activity. nih.gov The introduction of weakly basic groups can alter the in vitro potency of the compounds. nih.gov These findings suggest that synthetic strategies starting from precursors with primary or secondary amines, which are then alkylated, could be a viable approach to obtaining analogues of this compound with tailored properties.
One common precursor for such syntheses is 3,6-diaminoacridine (proflavine). The amino groups of proflavine (B1679165) can be subjected to various modifications before or after the N-alkylation at the 10-position.
Table 1: Potential Strategies for Amine Substituent Alteration
| Strategy | Description | Potential Outcome |
| Reductive Amination | Reaction of a 3,6-diaminoacridine precursor with aldehydes or ketones in the presence of a reducing agent. | Introduction of various alkyl groups on the amine nitrogens. |
| Acylation followed by Reduction | Acylation of the amino groups with acyl chlorides or anhydrides, followed by reduction of the resulting amides. | Synthesis of analogues with longer or branched alkyl chains on the amines. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a dihaloacridine precursor with various amines. | A versatile method for introducing a wide range of amine substituents. |
Introduction of Additional Functionalities on the Acridine Ring
The introduction of further functional groups onto the acridine core can be achieved through various synthetic routes, enhancing the molecule's utility for specific applications. Direct functionalization methods are of particular interest as they can reduce the number of synthetic steps. researchgate.net
Classical methods for preparing substituted acridines include the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid using zinc chloride. nih.gov To introduce substituents at other positions, appropriately functionalized starting materials are required.
More modern approaches focus on the direct, regioselective functionalization of the acridine ring. researchgate.net For instance, photoinduced arylation of N-substituted acridinium salts has been developed, allowing for the introduction of aryl groups at the C9 position with high functional group tolerance. acs.orgacs.org This method could potentially be adapted to introduce other functionalities to the this compound scaffold.
Investigations into the reactivity of the acridine ring have shown that positions 4, 5, 1, and 8 are also susceptible to electrophilic and nucleophilic attack, offering further avenues for derivatization. researchgate.net For example, the synthesis of a macrocyclic compound linking the 4 and 5 positions of an acridine moiety has been reported. researchgate.net
Green Chemistry Approaches and Sustainable Synthesis of this compound Analogues
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For acridine derivatives, green chemistry approaches focus on reducing reaction times, using less hazardous solvents and catalysts, and improving energy efficiency. rsc.orgsioc-journal.cn
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. psu.edunih.govrsc.org It offers rapid heating and can significantly accelerate reaction rates, often leading to higher yields and cleaner products. psu.edusemanticscholar.org The synthesis of acridinium salts has been shown to be amenable to microwave irradiation, suggesting a potential green route for the production of this compound. researchgate.net
The use of eco-friendly catalysts and solvents is another cornerstone of green acridine synthesis. One-pot, multi-component reactions in water, catalyzed by reusable catalysts, have been successfully employed for the synthesis of various acridine derivatives. rsc.org For example, a cobalt-on-carbon catalyst derived from rice husks has been used for the high-yield, fast, and green synthesis of acridine derivatives under microwave irradiation in water. rsc.org Such methodologies could be adapted for the sustainable production of this compound and its analogues.
Analytical Purity Assessment and Structural Confirmation Methodologies for Synthesized this compound and Derivatives
Ensuring the purity and confirming the structure of synthesized compounds are critical steps in chemical research. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of acridinium salts. researchgate.netnih.gov By developing a suitable chromatographic method, the presence of impurities, such as unreacted starting materials or side products, can be detected and quantified. For instance, the purity of commercial acriflavine (B1215748) samples, which are mixtures of acridine dyes, has been successfully analyzed using thin-layer chromatography in conjunction with spectroscopic methods. nih.gov
Structural confirmation relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. For this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for generating the molecular ion. Spin trap experiments coupled to mass spectrometry have been used to study the reactive intermediates in the photoinduced arylation of acridinium salts. acs.org
Table 2: Analytical Methodologies for Characterization
| Technique | Purpose | Expected Observations for this compound |
| HPLC | Purity Assessment | A major peak corresponding to the target compound, with minor peaks for impurities. |
| ¹H NMR | Structural Elucidation | Signals in the aromatic region for the acridine core, and signals in the aliphatic region for the nonyl chain and dimethylamino groups. |
| ¹³C NMR | Structural Elucidation | Resonances corresponding to all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry | Molecular Weight Determination & Structural Confirmation | A molecular ion peak corresponding to the calculated mass of the cation (C₂₆H₃₈N₃⁺), along with characteristic fragment ions. |
| UV-Vis Spectroscopy | Electronic Properties | Characteristic absorption bands in the visible region, typical for acridine dyes. acs.org |
| Infrared (IR) Spectroscopy | Functional Group Identification | Vibrational bands corresponding to C-H, C=C, and C-N bonds within the molecule. nih.gov |
Advanced Photophysical and Spectroscopic Investigations of 3,6 Bis Dimethylamino 10 Nonylacridinium
Electronic Absorption and Emission Characteristics of 3,6-Bis(dimethylamino)-10-nonylacridinium (B1200200)
The interaction of this compound with light is a key area of study, providing insights into its molecular structure and behavior in various environments.
Absorption Spectra and Molar Extinction Coefficients (Theoretical Aspects)
The electronic absorption spectrum of this compound is characterized by strong absorption in the visible region. In methanol, the compound exhibits an absorption maximum (λex) at approximately 494-495 nm. chemodex.com This absorption is attributed to a π-π* transition within the acridine (B1665455) chromophore.
Fluorescence Emission Spectra, Quantum Yields, and Lifetimes in Diverse Environments
Upon excitation, this compound exhibits fluorescence, emitting light at a longer wavelength than it absorbs. In methanol, the fluorescence emission maximum (λem) is observed at around 519-522 nm. chemodex.com The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are critical parameters that are highly sensitive to the molecular environment.
The study of these properties in diverse environments, such as different solvents and micellar systems, reveals significant insights into the interactions between the dye and its surroundings. For instance, the fluorescence properties of similar dyes have been shown to be influenced by the polarity of the solvent and the presence of charged species. The interactions of a positively charged dye with surfactants of varying charges (anionic, cationic, and neutral) can lead to changes in the intensity of absorption and fluorescence spectra, indicating modifications in solvation and surface interactions. researchgate.net
Table 1: Spectral Properties of this compound in Methanol
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (λex) | 494-495 nm | chemodex.com |
| Emission Wavelength (λem) | 519-522 nm | chemodex.com |
Stokes Shift Analysis and Environmental Sensitivity of Photophysical Properties
The Stokes shift is the difference between the positions of the band maxima of the absorption and emission spectra. For this compound in methanol, the Stokes shift can be calculated from the provided excitation and emission maxima. This shift is indicative of the energy lost to non-radiative processes, such as vibrational relaxation and solvent reorganization, between the absorption and emission events.
The photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and lifetime, are highly sensitive to the surrounding environment. This sensitivity, often referred to as solvatochromism, arises from the interaction of the dye's dipole moment with the polarity of the solvent. Changes in the solvent environment can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission wavelengths. This property makes this compound and similar dyes useful as probes for studying the microenvironment of various systems. researchgate.net
Excited State Dynamics and Energy Dissipation Pathways of this compound
Following the absorption of light, the excited molecule can undergo several processes to dissipate the excess energy. Understanding these dynamics is crucial for a complete picture of the compound's photophysics.
Singlet and Triplet State Characterization
Upon absorption of a photon, the molecule is typically promoted to an excited singlet state (S1). In a singlet state, all electron spins are paired. wikipedia.org From the S1 state, the molecule can return to the ground state (S0) via fluorescence, a radiative process.
Non-Radiative Deactivation Mechanisms (e.g., Internal Conversion, Intersystem Crossing)
Besides fluorescence, excited molecules can lose energy through non-radiative pathways. Internal conversion is a radiationless transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state to the lowest excited singlet state, or from the lowest excited singlet state to the ground state).
Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms
The excited state of this compound can undergo de-excitation through several pathways, including Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). These non-radiative processes are crucial in understanding the compound's fluorescence quenching and its application as a molecular probe.
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. In the context of this compound, the acridinium (B8443388) core can act as an electron acceptor. When in proximity to a suitable electron donor, photoexcitation of the acridinium moiety can lead to the transfer of an electron from the donor to the excited acridinium, resulting in the quenching of its fluorescence. The efficiency of PET is highly dependent on the distance and orientation between the donor and acceptor, as well as the driving force of the reaction.
Förster Resonance Energy Transfer (FRET) , on the other hand, is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor and an acceptor chromophore. wikipedia.org Energy is transferred from an electronically excited donor to an acceptor through non-radiative dipole-dipole coupling. wikipedia.org The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of this distance. wikipedia.org This "spectroscopic ruler" characteristic makes FRET a powerful tool for measuring distances at the nanometer scale. nih.gov In systems involving this compound, it can act as either a donor or an acceptor, depending on the spectral properties of its partner molecule. This allows for the investigation of molecular interactions and conformational changes in various biological and chemical systems. wikipedia.orgnih.gov
Advanced Spectroscopic Techniques for Elucidating this compound Behavior
A variety of advanced spectroscopic techniques are employed to unravel the complex photophysical behavior of this compound.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is instrumental in studying the excited-state dynamics of this compound. This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The fluorescence lifetime, a key parameter obtained from these measurements, provides valuable information about the various de-excitation pathways, including radiative decay and non-radiative processes like PET and FRET. Changes in the fluorescence lifetime can indicate interactions with other molecules or alterations in the local environment of the fluorophore.
Femtosecond Transient Absorption Spectroscopy
Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a powerful technique for monitoring ultrafast photophysical and photochemical processes, including electron transfer kinetics. rsc.org This pump-probe technique uses a femtosecond laser pulse to excite the sample, followed by a second, broad-spectrum femtosecond pulse to probe the changes in absorption over a range of wavelengths. researchgate.net By analyzing the transient absorption spectra at different time delays, researchers can identify and track the evolution of excited states and transient intermediates, such as radical ions formed during PET. rsc.orgnih.gov This provides a detailed picture of the electron transfer mechanism and the dynamics of charge separation and recombination. nih.gov
Circular Dichroism and Chiroptical Properties of this compound Adducts
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, it can form adducts with chiral molecules, such as DNA or proteins. The interaction with a chiral host can induce chirality in the acridinium chromophore, leading to a measurable CD signal. This induced CD can provide information about the binding mode and the structural arrangement of the this compound molecule within the chiral environment. These chiroptical properties are valuable for studying the interactions of this dye with biological macromolecules.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation of Intermediates and Products (during synthesis research)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds. During the synthesis of this compound and its derivatives, NMR is used to determine the precise arrangement of atoms within the molecule, confirming the successful synthesis of the target compound and identifying any intermediates or byproducts. diva-portal.orgiosrjournals.org High-resolution mass spectrometry provides the exact molecular weight and elemental composition, further confirming the identity of the synthesized molecules. iosrjournals.org For instance, the molecular formula of this compound bromide is C₂₆H₃₈BrN₃. scbt.com
Influence of Solvent Polarity, pH, and Ionic Strength on the Photophysics of this compound
The photophysical properties of this compound are highly sensitive to its immediate environment. Factors such as solvent polarity, pH, and ionic strength can significantly influence its absorption and fluorescence characteristics.
The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima (solvatochromism). Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.
The pH of the solution can also play a critical role, particularly in the protonation state of the dimethylamino groups. Changes in pH can alter the electronic properties of the acridinium ring system, thereby affecting its absorption and fluorescence behavior.
The ionic strength of the solution can influence the aggregation behavior of this compound. At high concentrations or high ionic strength, these dye molecules have a tendency to self-associate, forming dimers or higher-order aggregates. This aggregation is often accompanied by significant changes in the absorption and fluorescence spectra, typically a blue-shift in the absorption maximum and a quenching of the fluorescence. This property is also relevant when studying its interaction with charged macromolecules like DNA, where electrostatic interactions play a significant role. researchgate.net
The table below summarizes the influence of various environmental factors on the photophysical properties of this compound.
| Environmental Factor | Effect on Photophysical Properties |
| Solvent Polarity | Influences absorption and emission maxima (solvatochromism). Increased polarity often leads to a red-shift in emission. |
| pH | Affects the protonation state of the dimethylamino groups, altering the electronic properties and consequently the absorption and fluorescence spectra. |
| Ionic Strength | Promotes self-aggregation (dimerization), leading to changes in absorption (typically a blue-shift) and fluorescence quenching. |
Molecular Interactions and Mechanistic Insights of 3,6 Bis Dimethylamino 10 Nonylacridinium with Biomolecules and Other Substrates Non Clinical Focus
Elucidation of DNA Binding Mechanisms by 3,6-Bis(dimethylamino)-10-nonylacridinium (B1200200)
Intercalation Phenomena and Binding Site Specificity (Minor Groove, Major Groove)
The planar tricyclic structure of the acridinium (B8443388) core is a classic motif for DNA intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is characteristic of the parent compound, acridine (B1665455) orange. Studies on acridine orange have shown that at high DNA-to-dye ratios, intercalation is the predominant binding mode. rsc.org This insertion causes a local unwinding of the DNA helix and an increase in the separation between adjacent base pairs.
While direct crystallographic or NMR structural data for this compound complexed with DNA is not extensively available, insights can be drawn from related acridine derivatives. For some acridine compounds, there is a noted preference for binding within the major groove of the DNA. The bulky nonyl chain of this compound likely plays a significant role in determining the precise binding location, potentially favoring interactions within the wider and more accessible major groove or exhibiting a mixed-binding mode involving both intercalation and groove interactions. The mechanism of intercalation for some drugs is understood to begin with an initial groove binding phase before the molecule transitions into the intercalated state. rsc.org
Electrostatic Interactions with DNA Phosphate (B84403) Backbone
A primary driving force for the association of this compound with DNA is the electrostatic attraction between the positively charged quaternary nitrogen of the acridinium ring and the negatively charged phosphate groups of the DNA backbone. This interaction is fundamental for the initial association and stabilization of the compound on the DNA surface. rsc.org
This electrostatic interaction is well-documented for its interaction with anionic phospholipids (B1166683) like cardiolipin (B10847521), where the quaternary ammonium (B1175870) group of the dye interacts with the ionized phosphate residues of the lipid. nih.govresearchgate.net It is highly probable that a similar electrostatic attraction governs its binding to the polyanionic structure of the DNA phosphate backbone, facilitating a close enough proximity for other binding forces, such as intercalation and van der Waals interactions, to occur.
Effects of DNA Conformation (B-DNA, Z-DNA, G-quadruplex) on Binding Affinity
DNA can adopt various conformations beyond the canonical B-form, including the left-handed Z-DNA and four-stranded G-quadruplex structures. rsc.orgnih.gov These alternative conformations present unique topological and electronic surfaces for small molecule binding. Acridine derivatives have been shown to interact with and stabilize G-quadruplex structures, which are found in telomeric regions and oncogene promoters. nih.gov The binding to G-quadruplexes often involves π-π stacking interactions between the planar aromatic surface of the ligand and the G-tetrads, which are planar arrangements of four guanine (B1146940) bases. nih.gov
While specific studies on the binding of this compound to different DNA conformations are limited, it is plausible that the compound exhibits differential affinity for these structures. The planar acridinium core is well-suited for end-stacking on the terminal G-tetrads of a G-quadruplex. The positively charged nature of the molecule would further enhance binding through electrostatic interactions with the phosphate backbone of the G-quadruplex loops. nih.gov The transition between B-DNA and Z-DNA involves a significant structural rearrangement, which would invariably alter the binding landscape for the compound. rsc.org However, detailed comparative binding affinity studies for this compound with B-DNA, Z-DNA, and G-quadruplexes are needed for a comprehensive understanding.
Quantitative Analysis of Binding Constants and Stoichiometry (Theoretical and in vitro biochemical)
For instance, the parent compound, acridine orange, exhibits a binding constant (Kassoc) with DNA that is dependent on the dye concentration, ranging from approximately 3,700 M⁻¹ to 32,000 M⁻¹ in the absence of NaCl. nih.gov For a series of 3,6-bis(3-alkylguanidino)acridines, binding constants with calf thymus DNA were estimated to be in the range of 1.25 to 5.26 × 10⁵ M⁻¹. nih.gov
In contrast, the interaction of this compound with the phospholipid cardiolipin has been more extensively quantified. The affinity constant for this association is reported to be 2 x 10⁶ M⁻¹, with a stoichiometry of 2 moles of the compound per mole of cardiolipin. nih.gov This high affinity is attributed to both electrostatic and hydrophobic interactions. nih.gov
Table 1: Binding Affinity of Acridine Derivatives with Nucleic Acids and Analogs This table includes data for related acridine compounds due to the limited availability of specific data for this compound with DNA.
| Compound | Substrate | Binding Constant (K) in M⁻¹ | Technique |
|---|---|---|---|
| 3,6-bis(3-alkylguanidino)acridines | Calf Thymus DNA | 1.25 - 5.26 x 10⁵ | UV-vis, Fluorescence, CD Spectroscopy |
| Acridine Orange | Herring Sperm DNA | 3.7 x 10³ - 3.2 x 10⁴ | Optical Absorption and Fluorescence Spectroscopy |
RNA Recognition and Binding by this compound
The interaction of small molecules with RNA is of growing interest, as RNA plays diverse and critical roles in cellular function. Acridine derivatives have been shown to bind to RNA, and the structural features of this compound suggest it is also capable of such interactions.
Interaction with Ribosomal RNA and Transfer RNA Structures
Ribosomal RNA (rRNA) and transfer RNA (tRNA) possess complex and well-defined three-dimensional structures with features such as loops, stems, and bulges that can serve as binding sites for small molecules. The parent compound, acridine orange, has been shown to bind to rRNA within ribosomes. nih.gov The fluorescence of the acridine orange-rRNA complex is sensitive to the functional state of the ribosome, indicating that the accessibility of the rRNA for binding changes depending on whether the ribosomes are active in protein synthesis (polysomes) or inactive (monosomes). nih.gov This suggests that the binding is not merely a non-specific electrostatic interaction but is influenced by the conformational state of the rRNA.
Furthermore, other acridine compounds, such as proflavine (B1679165), have been documented to bind to tRNA. mdpi.com Given these precedents, it is highly likely that this compound can also interact with both rRNA and tRNA. The binding would likely involve a combination of electrostatic interactions with the phosphate backbone and potential intercalation into double-stranded regions or binding to specific pockets or grooves within the folded RNA structure. The nonyl chain could provide additional hydrophobic interactions, potentially influencing binding affinity and specificity for particular RNA structures. However, specific experimental studies detailing these interactions for the nonyl derivative are currently lacking in the scientific literature.
Recognition of RNA Secondary and Tertiary Folds
While specific studies on the interaction of this compound with RNA are not extensively detailed in the literature, the behavior of its parent compound, Acridine Orange (AO), provides a strong model for its mode of action. Acridine Orange is a well-documented nucleic acid stain that exhibits distinct spectral properties upon binding to different nucleic acid structures. wikipedia.orgnih.gov
The interaction is primarily governed by two modes: intercalation and electrostatic stacking. The planar, electron-deficient tricyclic acridinium core is capable of inserting itself between the base pairs of double-stranded regions of RNA. However, RNA, with its complex secondary structures (like hairpins and loops) and tertiary folds, offers a variety of binding environments. In single-stranded regions or flexible loops, the binding of acridine dyes is largely driven by electrostatic attractions between the cationic acridinium ring and the anionic phosphate backbone of the RNA. wikipedia.orgyoutube.com This association often leads to the stacking of dye molecules along the nucleic acid chain.
This differential binding results in significant and useful changes in the dye's fluorescence. When AO intercalates into DNA, it emits a green fluorescence (~525 nm). wikipedia.org In contrast, when it binds to RNA, primarily through electrostatic interactions and stacking, it forms aggregates that result in a characteristic red-shifted fluorescence emission (~650 nm) upon excitation with blue light (~460 nm). wikipedia.orgyoutube.comnih.gov This phenomenon allows for the spectral discrimination between different types of nucleic acids within a cell. The presence of the nonyl chain on this compound, a lipophilic appendage, would likely enhance its association with hydrophobic pockets that can be present in complex tertiary RNA folds, in addition to the canonical binding modes established for Acridine Orange.
Table 1: Spectral Properties of Acridine Orange Bound to Nucleic Acids
| Analyte | Interaction Mode | Excitation Max (nm) | Emission Max (nm) | Observed Color |
|---|---|---|---|---|
| DNA | Intercalation | ~502 | ~525 | Green |
| RNA | Electrostatic Stacking | ~460 | ~650 | Red |
Data derived from studies on Acridine Orange, the core chromophore of this compound. wikipedia.orgyoutube.com
Protein Interaction Studies of this compound
The interaction of acridinium-based compounds with proteins is a critical aspect of their biological activity, influencing their localization and fluorescent behavior.
Acridinium derivatives are well-known intercalating agents, a property that facilitates their interaction with DNA-binding proteins. While direct binding studies on this compound with specific enzymes are limited, research on related acridine compounds demonstrates their ability to engage with enzymes that process DNA, such as topoisomerases. These enzymes transiently alter DNA topology, and intercalating agents can stabilize the enzyme-DNA complex, inhibiting enzyme function.
The binding is often characterized by the insertion of the planar acridine ring into pockets on the protein surface, particularly those with hydrophobic character or those that are proximate to the protein's nucleic acid binding site. The nonyl chain of this compound would be expected to significantly influence these interactions, favoring binding to proteins with accessible hydrophobic domains or channels.
The fluorescence of a dye like this compound can be significantly altered upon binding to a protein. This modulation, either quenching (reduction) or enhancement of fluorescence, provides insights into the binding event and the local microenvironment.
Fluorescence Quenching: Quenching often occurs when the dye binds in proximity to specific amino acid residues that can accept the excited state energy or an electron from the fluorophore. This process can occur through several mechanisms:
Photoinduced Electron Transfer (PET): This is a primary mechanism where an excited fluorophore transfers an electron to a nearby amino acid. Residues such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Histidine (His) are known quenchers of various fluorescent dyes through PET. nih.govnih.govbohrium.com The electron-rich side chains of these amino acids can act as electron donors to the excited, electron-deficient acridinium ring.
Förster Resonance Energy Transfer (FRET): If the protein contains a chromophore (like a flavin cofactor or another fluorescent amino acid such as Tryptophan) whose excitation spectrum overlaps with the emission spectrum of the acridinium dye, non-radiative energy transfer can occur. nih.govnih.govyoutube.com This quenches the donor's (acridinium) fluorescence while potentially exciting the acceptor. The efficiency of FRET is highly dependent on the distance (typically <10 nm) between the donor and acceptor. youtube.com
Fluorescence Enhancement: Conversely, fluorescence can be enhanced if the protein-binding event restricts the dye's molecular motion, reducing non-radiative decay pathways. Furthermore, sequestration of the dye within a rigid, hydrophobic protein pocket can shield it from solvent-induced quenching, leading to a brighter signal.
Table 2: Potential Mechanisms of Fluorescence Modulation by Protein Binding
| Phenomenon | Mechanism | Key Amino Acid Residues/Factors |
|---|---|---|
| Quenching | Photoinduced Electron Transfer (PET) | Tryptophan, Tyrosine, Histidine, Methionine nih.govnih.gov |
| Förster Resonance Energy Transfer (FRET) | Proximity to another chromophore (e.g., Trp, flavins) nih.govmit.edu | |
| Enhancement | Increased Rigidity | Binding in a sterically constrained pocket |
Interaction with Membrane Systems and Cellular Components (In Vitro/Basic Research Context)
The amphipathic nature of this compound, combining a charged, hydrophilic headgroup with a long, lipophilic alkyl chain, dictates its strong interaction with lipid membranes.
The ability of this compound to cross and associate with lipid bilayers is fundamental to its utility as a cellular probe. Its close analog, 10-N-nonyl acridine orange (NAO), has been studied extensively in this context. The primary driving force for membrane association is the hydrophobic interaction of the nonyl chain with the acyl chains in the core of the lipid bilayer. nih.govnih.gov This insertion is thermodynamically favorable and anchors the molecule to the membrane.
Once associated with the membrane, the molecule's cationic acridinium headgroup resides near the polar headgroups of the phospholipids at the membrane-water interface. Studies have shown that even charged molecules can partition effectively into phospholipid bilayers, a behavior not always predicted by standard octanol-water partition coefficients. researchgate.net The permeability of such compounds depends on the free energy barrier to translocate the charged headgroup through the hydrophobic membrane core. nih.gov For permanently charged molecules like N-alkyl acridiniums, stable residence in one leaflet of the bilayer is more common than rapid flipping between leaflets. The nonyl chain is considered essential for this stable membrane targeting. nih.gov
The specific physicochemical properties of this compound lead to its accumulation in specific organelles in vitro, namely mitochondria and lysosomes.
Mitochondria: The accumulation of this dye in mitochondria is well-documented for its analog, 10-N-nonyl acridine orange (NAO). researchgate.netresearchgate.net This specific targeting is attributed to a high-affinity interaction with cardiolipin, an anionic phospholipid found almost exclusively in the inner mitochondrial membrane. researchgate.netnih.govbiotium.com The interaction involves two key components:
Electrostatic Attraction: The positive charge of the acridinium ring interacts favorably with the two negative charges on the cardiolipin headgroup.
Hydrophobic Interaction: The nonyl chain inserts into the hydrophobic surface created by cardiolipin's four fatty acid chains, and adjacent dye molecules can engage in hydrophobic interactions, leading to aggregation. nih.govnih.gov
This binding is highly specific, with the affinity for cardiolipin being significantly greater than for other anionic phospholipids like phosphatidylserine (B164497). nih.gov While NAO accumulation is often used to quantify mitochondrial mass, some studies show its retention can also be influenced by the mitochondrial membrane potential, as its cationic nature favors accumulation in negatively charged compartments. researchgate.netresearchgate.net
Table 3: Affinity and Stoichiometry of 10-N-Nonyl Acridine Orange (NAO) with Phospholipids
| Phospholipid | Binding Stoichiometry (Dye:Lipid) | Affinity Constant (Ka, M-1) |
|---|---|---|
| Cardiolipin | 2:1 | 2 x 106 |
| Phosphatidylserine | 1:1 | 7 x 104 |
| Phosphatidylinositol | 1:1 | 7 x 104 |
Data from studies on 10-N-nonyl acridine orange in model membrane systems. nih.gov
Lysosomes: Acridine derivatives are also known as lysosomotropic agents. youtube.comnih.gov Lysosomes are acidic organelles with an internal pH of approximately 4-5. Weakly basic compounds like acridines, which are unprotonated and membrane-permeable at neutral cytosolic pH, can diffuse across the lysosomal membrane. Inside the acidic lumen, the dimethylamino groups and the ring nitrogen become protonated. This protonation traps the molecule, as the resulting cation is membrane-impermeable, leading to its significant accumulation within the lysosome. nih.govnih.gov This mechanism is distinct from the affinity-based accumulation in mitochondria and relies on the pH gradient across the lysosomal membrane.
Mechanistic Studies of Chemical Reactivity and Redox Behavior of this compound
The chemical reactivity and redox behavior of this compound, also known as 10-nonyl acridine orange (NAO), are central to its function as a fluorescent probe, particularly in biological systems. Its unique structure, featuring a planar acridine ring and a hydrophobic nonyl chain, dictates its interactions and chemical transformations.
Electrochemical Properties and Redox Potentials
The electrochemical characteristics of acridine dyes, including this compound, are fundamental to understanding their mechanism of action. While specific redox potential values for NAO are not extensively documented in the reviewed literature, studies on related acridine compounds provide significant insights into its redox behavior.
Cyclic voltammetry studies conducted on various acridine-1,8-dione derivatives indicate that these dyes typically undergo irreversible oxidation. acs.orgacs.org The specific products of this oxidation depend on the substitution at the nitrogen atom of the acridine ring. acs.org For N-substituted compounds like NAO, the oxidation product is expected to be the corresponding acridinium salt. acs.org The process may involve the formation of an intermediate carbon-centered radical. acs.org
The electrochemical activity of the parent compound, acridine orange (AO), has been utilized for analytical purposes, such as the quantification of bacteria. jst.go.jp The oxidation peak current of AO was found to be dependent on the quantity of AO-labeled bacteria on an electrode, with dead bacteria generating a response approximately three times larger than that of living cells. jst.go.jp This difference suggests that the electrochemical response is sensitive to the biological state of the cell, including its metabolic and respiratory functions. jst.go.jp
The electronic structure of acridine allows it to act as both an electron donor and acceptor. acs.orgnih.gov Its highest occupied molecular orbital (HOMO) can interact with the unfilled orbitals of metal atoms, while its lowest unoccupied molecular orbital (LUMO) can accept electrons. nih.gov This dual capability is crucial for its various applications, including its use as a corrosion inhibitor where it adsorbs onto metal surfaces through electronic interactions. nih.gov Although direct values are for a different dye, studies on the related intercalating agent ethidium (B1194527) bromide suggest a photoinduced electron transfer can occur with DNA, indicating an excited-state oxidation potential higher than -0.9 V. researchgate.net The use of NAO itself as a fluorescent probe often involves monitoring the electrochemical potential across mitochondrial membranes, rather than reporting its own intrinsic redox potential. resource.org
Reactive Oxygen Species Generation (e.g., singlet oxygen) and Photoinduced Chemical Reactions
Upon exposure to light, this compound can participate in photoinduced chemical reactions, including the generation of reactive oxygen species (ROS). This photosensitizing activity is a key characteristic of the acridine dye family.
When excited by light, typically in the blue region of the spectrum, the parent molecule acridine orange (AO) can transition to an excited triplet state. mdpi.comnih.gov This triplet state has a sufficiently long lifetime and high enough energy to transfer its energy to molecular oxygen (O₂), converting it into the highly reactive singlet oxygen (¹O₂). mdpi.comrsc.org This process is known as a Type II photosensitization reaction. rsc.org The generated singlet oxygen is a powerful oxidizing agent capable of damaging nearby biomolecules, such as lipids in cellular membranes. nih.gov
Studies on NAO have revealed that it undergoes prominent reversible transitions between its singlet and triplet states. acs.orgnih.gov This process can lead to the formation of a doublet radical, with the blinking kinetics of the molecule being highly sensitive to the local microenvironment, including oxygen concentration and redox conditions. acs.orgnih.gov The photocatalytic degradation of AO has been shown to proceed through a stepwise N-de-methylation process, resulting in various intermediates. mdpi.com
The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. For the parent compound acridine orange in an air-equilibrated ethanol (B145695) solution, this value has been estimated to be 0.15 ± 0.01. mdpi.com The photophysical properties of acridine orange, including quantum yields, are summarized in the table below.
Table 1: Photophysical Properties of Acridine Orange (Parent Compound)
| Property | Value | Solvent/Conditions | Source(s) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.15 ± 0.01 | Air-equilibrated ethanol | mdpi.com |
| Triplet Quantum Yield (φT) | ~ 0.1 | - | mdpi.com |
| Fluorescence Quantum Yield (φF) | 0.46 | - | mdpi.com |
| Absorption Maximum (Monomer) | ~490 nm | Aqueous solution | mdpi.com |
| Emission Maximum (Monomer) | ~530 nm | Aqueous solution | mdpi.com |
Photobleaching, the light-induced destruction of a fluorophore, is a common phenomenon for dyes like acridine orange and is often caused by photodynamic interactions with molecular oxygen. researchgate.net However, under certain conditions, a phenomenon of photoenhancement of AO-induced fluorescence has also been observed, which is thought to be due to light-induced conformational changes in the dye-protein complex. nih.gov
Advanced Applications of 3,6 Bis Dimethylamino 10 Nonylacridinium in Chemical and Biological Research Non Clinical, Methodological Focus
Fluorescent Probes and Labels in Analytical Chemistry and Basic Biology
The utility of 3,6-Bis(dimethylamino)-10-nonylacridinium (B1200200) and its analogues stems from their ability to emit light upon excitation, making them valuable as fluorescent probes and labels. glpbio.comwikipedia.org The length of the alkyl chain, such as the nonyl group, plays a crucial role in cellular uptake and localization. nih.gov
Development of this compound-Based Biosensors for Biomolecules (e.g., nucleic acids, proteins, enzymes)
The intrinsic fluorescence of acridinium (B8443388) compounds makes them excellent candidates for the development of biosensors. nih.govnih.gov These sensors are designed to detect specific biomolecules like nucleic acids, proteins, and enzymes with high sensitivity and specificity. nih.govnih.govnih.gov
Nucleic Acid Detection: this compound, often referred to as nonyl acridine (B1665455) orange (NAO), exhibits metachromatic fluorescence, meaning its emission wavelength changes upon binding to different nucleic acid structures. wikipedia.orgaatbio.com When it intercalates with double-stranded DNA (dsDNA), it fluoresces green. In contrast, its association with single-stranded DNA (ssDNA) or RNA through electrostatic interactions results in red fluorescence. aatbio.com This property allows for the differentiation and quantification of various nucleic acid types in a sample. wikipedia.orgaatbio.com The development of biosensors based on this principle is a key area of research, with applications in molecular biology and genetics. nih.govnih.govmdpi.commdpi.combohrium.com
Protein and Enzyme Sensing: Acridinium esters can be synthesized to react with proteins, creating stable, immunoreactive derivatives with high specific activity. nih.gov This has been demonstrated with monoclonal antibodies, where the acridinium label allows for detection limits in the attomole range. nih.govmaterwin.com The design of such probes often involves incorporating functional groups that facilitate covalent bonding to proteins without compromising their biological activity. nih.govmaterwin.com Furthermore, modifications to the acridinium structure can create substrates for specific enzymes. For instance, the enzymatic removal of a phosphate (B84403) group from a specifically designed acridinium ester can lead to a significant shift in the emitted light's color, providing a clear signal of enzyme activity. google.com
The table below summarizes the fluorescent properties of Acridine Orange, a closely related compound, when interacting with nucleic acids.
| Target Biomolecule | Binding Mode | Excitation Max (nm) | Emission Max (nm) | Observed Color |
| dsDNA | Intercalation | ~490-502 | ~520-525 | Green |
| ssDNA/RNA | Electrostatic Stacking | ~460 | ~640-650 | Red/Orange |
Data compiled from multiple sources. wikipedia.orgaatbio.com
Applications in Flow Cytometry and Confocal Microscopy for Basic Cellular Component Visualization
The ability of this compound to permeate cell membranes and accumulate in specific organelles makes it a powerful tool for cellular imaging. glpbio.comaatbio.comnih.gov
Flow Cytometry: In flow cytometry, this dye is used for the differential analysis of cell populations. wikipedia.orgresearchgate.net For example, its differential staining of DNA and RNA allows for the analysis of the cell cycle and the nucleic acid content of individual cells. wikipedia.orgaatbio.com It can also be used to identify and quantify acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes, which fluoresce red due to the high concentration and aggregation of the protonated dye. nih.govresearchgate.net A ratiometric analysis comparing the red and green fluorescence intensities provides a quantitative measure of autophagy. nih.gov
Confocal Microscopy: In confocal microscopy, 10-nonyl acridine orange (NAO) is particularly noted for its high affinity for cardiolipin (B10847521), a phospholipid abundant in the inner mitochondrial membrane. glpbio.comcaymanchem.comnih.gov This specificity allows for the precise visualization and quantification of mitochondria within living cells. glpbio.comcaymanchem.com The binding of NAO to mitochondria is also dependent on the mitochondrial membrane potential, a key indicator of mitochondrial health. glpbio.comcaymanchem.com
The spectral properties of 10-Nonyl Acridine Orange are crucial for its application in fluorescence-based cellular analysis.
| Property | Wavelength (nm) |
| Excitation Maximum | 489-490 |
| Emission Maximum | 510-525 |
Data compiled from multiple sources. glpbio.comcaymanchem.com
Use in Microarray and High-Throughput Screening Platforms (Non-Drug Discovery)
The robust and sensitive detection capabilities of acridinium compounds lend themselves to high-throughput methodologies. While specific examples for this compound in non-drug discovery high-throughput screening are not extensively detailed in the provided search results, the principles of acridinium-based detection are applicable. The fast kinetics and high quantum yield of acridinium esters make them suitable for rapid and automated screening platforms. materwin.com Their use in nucleic acid and protein detection can be extrapolated to microarray formats, where thousands of molecular interactions are assessed simultaneously.
Chemiluminescence and Electrochemiluminescence Applications of this compound Systems
Acridinium esters are renowned for their use as chemiluminescent labels, which produce light through a chemical reaction without the need for an external light source. materwin.comhbdsbio.comresearchgate.net
Principles and Mechanisms of Light Generation
The generation of light from acridinium esters is a well-studied process, though some mechanistic details are still under investigation. materwin.comresearchgate.netnih.gov The core reaction involves the oxidation of the acridinium compound, typically triggered by hydrogen peroxide in an alkaline solution. researchgate.netijcce.ac.irresearchgate.net
The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: A hydroperoxide anion (OOH⁻), formed from hydrogen peroxide in a basic medium, attacks the electron-deficient C-9 carbon of the acridinium ring. materwin.comresearchgate.netnih.gov
Formation of a Peroxyhemiacetal Intermediate: This initial attack forms an unstable intermediate.
Cyclization and Formation of Dioxetanone: The intermediate undergoes an intramolecular cyclization, leading to the formation of a highly strained four-membered ring intermediate called a dioxetanone. This step involves the departure of the leaving group (e.g., a phenol). google.comresearchgate.netijcce.ac.ir
Decomposition and Light Emission: The high-energy dioxetanone intermediate decomposes, releasing carbon dioxide and forming an electronically excited N-substituted acridone (B373769). google.comresearchgate.netnih.gov As this excited acridone returns to its stable ground state, it emits a photon of light. google.com
The structure of the acridinium ester, including substituents on the acridine ring and the nature of the leaving group, significantly influences the quantum yield (the efficiency of light production) and the kinetics of the light emission. materwin.comnih.govsemanticscholar.org For example, electron-donating groups on the acridinium ring can increase light output. materwin.com
Analytical Detection Systems Based on Acridinium Esters (e.g., in immunoassays, but focused on the chemistry of the acridinium, not clinical assay results)
Acridinium esters are workhorse labels in chemiluminescent immunoassays (CLIA) due to their high sensitivity, fast light emission kinetics, and simple trigger chemistry. nih.govmaterwin.comhbdsbio.com
Assay Principle: In a typical immunoassay, an antibody or antigen is labeled with an acridinium ester. nih.govhbdsbio.com After the specific binding event between the analyte and the labeled molecule, unbound components are washed away. The addition of a trigger solution (alkaline hydrogen peroxide) initiates the chemiluminescent reaction. materwin.comhbdsbio.com The intensity of the emitted light, which is proportional to the amount of bound label, is measured by a luminometer, allowing for the quantification of the analyte. hbdsbio.com
Chemical Modifications for Improved Performance: Research has focused on modifying the acridinium ester structure to enhance performance. Key areas of development include:
Hydrolytic Stability: Early acridinium esters were susceptible to hydrolysis, which compromised their stability. The development of sterically hindered or electronically modified structures, such as those with N-sulfopropyl groups, has led to more stable labels. materwin.com
Quantum Yield: Introducing electron-donating groups at specific positions on the acridinium ring can significantly increase the light output and, consequently, the sensitivity of the assay. materwin.com
Hydrophilicity: Incorporating hydrophilic moieties, like hexa(ethylene)glycol, can improve the solubility and reduce non-specific binding of the labeled molecules, leading to cleaner and more sensitive assays. materwin.com
Spectroscopic Ratiometric Probes and Environment-Sensitive Fluorophores
The inherent sensitivity of the acridinium core's fluorescence to its local environment makes this compound an excellent candidate for the design of spectroscopic ratiometric probes and environment-sensitive fluorophores. These tools are invaluable for probing subtle changes in complex biological systems without the need for invasive procedures.
The design of fluorescent probes based on the 3,6-bis(dimethylamino)acridinium scaffold hinges on modulating its electronic and steric properties to elicit a measurable change in its fluorescence output in response to specific environmental parameters.
pH-Responsive Probes: The nitrogen atom within the acridine ring system can be protonated, leading to significant changes in the electronic structure and, consequently, the fluorescence properties. This inherent pH sensitivity can be fine-tuned by the strategic placement of acidic or basic moieties on the acridinium core or the N-10 alkyl chain. The fluorescence intensity or emission wavelength of such probes will vary with pH, allowing for the ratiometric sensing of pH in cellular compartments or chemical reactions.
Polarity-Sensitive Probes: The 3,6-bis(dimethylamino)acridinium core possesses a significant dipole moment that changes upon photoexcitation. In solvents of varying polarity, the excited state can be stabilized to different extents, leading to a shift in the emission wavelength (solvatochromism). The nonyl chain enhances the partitioning of the molecule into nonpolar environments, such as lipid membranes, making it particularly useful for reporting on the local polarity of these structures. Probes based on this principle often exhibit a red-shift in their fluorescence spectrum as the polarity of the environment increases.
Viscosity-Sensitive Probes: The fluorescence quantum yield of certain acridinium derivatives is highly dependent on the viscosity of the surrounding medium. This phenomenon is often attributed to the Twisted Intramolecular Charge Transfer (TICT) mechanism. rsc.org In low-viscosity environments, the molecule can undergo non-radiative decay through rotational or twisting motions. In more viscous media, these motions are restricted, leading to an increase in fluorescence intensity. A series of fluorescent molecular rotors based on acridinium benzoates have been designed for the ratiometric monitoring of cellular viscosity. nih.gov The design of these probes often involves creating a "molecular rotor" that can freely rotate in low-viscosity environments but becomes hindered as viscosity increases.
Table 1: Design Principles of Acridinium-Based Environment-Sensitive Probes
| Parameter | Design Principle | Mechanism of Action | Expected Spectroscopic Change |
| pH | Incorporation of ionizable groups | Protonation/deprotonation of the acridinium core or substituents | Change in fluorescence intensity or emission wavelength |
| Polarity | Modulation of the ground and excited state dipole moments | Solvatochromism due to differential stabilization of electronic states | Shift in emission wavelength (typically red-shift with increasing polarity) |
| Viscosity | Introduction of a "molecular rotor" | Restriction of intramolecular rotation in viscous media (e.g., TICT) | Increase in fluorescence quantum yield and intensity |
To enhance the accuracy and reliability of fluorescent sensing, ratiometric measurements are often employed. These methods rely on measuring the ratio of fluorescence intensities at two different wavelengths or using the fluorescence lifetime, which is an intrinsic property of the fluorophore.
Dual-Emission Probes: A common strategy for creating ratiometric probes is to design molecules that exhibit dual emission. This can be achieved by coupling the 3,6-bis(dimethylamino)acridinium core, which acts as the environment-sensitive fluorophore, to a second, environment-insensitive fluorophore that serves as an internal reference. The ratio of the two emission intensities provides a built-in calibration, making the measurement less susceptible to variations in probe concentration, excitation intensity, and photobleaching.
Lifetime-Based Sensing: Fluorescence lifetime imaging microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, a parameter that is often sensitive to the fluorophore's local environment. For viscosity sensing, the fluorescence lifetime of a molecular rotor like a 3,6-bis(dimethylamino)acridinium derivative would be expected to increase in more viscous environments due to the suppression of non-radiative decay pathways. This provides a robust method for quantitative imaging of microviscosity in biological samples. rsc.org
Photo-Activatable and Photo-Switchable Systems Incorporating this compound
The ability to control the activity of molecules with light offers unparalleled spatiotemporal precision in biological and chemical systems. The 3,6-bis(dimethylamino)acridinium scaffold can be incorporated into photo-activatable and photo-switchable systems, enabling the optical control of various molecular processes.
A popular approach to creating photoswitchable systems is to couple a photochromic molecule, such as an azobenzene (B91143), to the acridinium core. nih.govnih.govrsc.orgresearchgate.net Azobenzenes can be isomerized between their trans and cis forms using light of specific wavelengths. This isomerization can induce a conformational change in the attached acridinium moiety, thereby altering its properties.
For instance, an azobenzene-acridinium conjugate could be designed where the trans isomer holds the acridinium in a "caged" or quenched state. Upon irradiation with a specific wavelength of light to induce the trans-to-cis isomerization, the acridinium could be released or its fluorescence restored. This allows for the light-induced activation of the fluorophore at a precise location and time. The synthesis of redshifted azobenzene photoswitches through late-stage functionalization provides a versatile method for creating such systems. nih.gov
Table 2: Components of a Generic Acridinium-Based Photoswitch
| Component | Function | Example |
| Photoswitchable Unit | Undergoes reversible isomerization upon light irradiation | Azobenzene |
| Effector Unit | The molecule whose property is being modulated | This compound |
| Linker | Covalently connects the photoswitchable and effector units | Alkyl chain, peptide, etc. |
The concept of photoreversible reactivity extends beyond simple fluorescence activation. Light can be used to gate more complex chemical reactions. For example, a "caged" catalyst could be designed where the active site is blocked by a photolabile protecting group attached to the acridinium scaffold. Irradiation with light would cleave this group, activating the catalyst.
Furthermore, the acridinium core itself can participate in photoinduced electron transfer (PET) reactions. Upon excitation, the acridinium can act as a potent oxidant or reductant, initiating a chemical transformation. By controlling the light source, one can control the initiation of these reactions with high precision.
Integration of this compound into Nanomaterials and Hybrid Systems
The integration of fluorescent dyes like this compound into nanomaterials creates hybrid systems with enhanced properties and functionalities. These materials are finding applications in areas such as advanced sensing, imaging, and catalysis.
Mesoporous Silica (B1680970) Nanoparticles (MSNs): The high surface area and tunable pore size of MSNs make them excellent scaffolds for hosting fluorescent dyes. nih.govnih.govmdpi.comrsc.orgrsc.org The this compound can be either physically entrapped within the pores or covalently attached to the silica surface. The nonyl chain can facilitate the loading of the dye into the hydrophobic domains of the silica matrix. Functionalizing MSNs with this dye can lead to the development of robust sensors where the silica matrix protects the dye from the bulk environment while still allowing access to the analyte of interest.
Gold Nanoparticles (AuNPs): Gold nanoparticles exhibit unique optical properties, including surface plasmon resonance, which can be used to enhance the fluorescence of nearby dyes. nih.govnih.gov The surface of AuNPs can be functionalized with a variety of molecules, including acridinium derivatives. The long nonyl chain of this compound could be modified with a thiol group to facilitate its attachment to the gold surface. Such hybrid systems could be used for dual-modality imaging, combining the fluorescence of the acridinium dye with the scattering or photoacoustic properties of the AuNP.
Conjugation with Nanoparticles (e.g., gold nanoparticles, quantum dots) for Enhanced Sensing
The integration of this compound with nanoparticles offers a promising strategy for developing highly sensitive detection systems. This approach combines the specific environmental sensitivity of the NAO molecule with the unique optical and physical properties of nanomaterials, such as surface plasmon resonance (SPR) in gold nanoparticles (AuNPs) and the high photostability and tunable fluorescence of quantum dots (QDs). While detailed methodological reports on specific NAO-nanoparticle conjugates for sensing are not widespread, the underlying principles and related studies on similar cationic dyes provide a strong basis for their development. Nano-conjugates composed of gold nanorods and nonyl acridine orange have been mentioned in research contexts, indicating the feasibility of such pairings dntb.gov.ua.
The primary mechanism for conjugating the cationic NAO dye with many common nanoparticles is electrostatic interaction. For instance, citrate-stabilized AuNPs possess a negative surface charge, facilitating the adsorption of the positively charged NAO. This interaction can lead to fluorescence quenching or nanoparticle aggregation, both of which can be harnessed for sensing. In the presence of a target analyte that displaces the dye or alters its binding, a measurable change in fluorescence or a colorimetric shift due to changes in the AuNP aggregation state can be observed researchgate.netresearchgate.net. In one study, NAO was used to measure mitochondrial oxidation induced by gold nanoparticles, although the two were not directly conjugated in that research nih.gov.
Förster Resonance Energy Transfer (FRET) is another powerful mechanism applicable to NAO-nanoparticle systems, particularly with quantum dots. FRET is a non-radiative energy transfer process from an excited donor fluorophore to a suitable acceptor molecule when they are in close proximity (typically <10 nm) researchgate.net. A FRET-based sensor can be designed where NAO and a QD act as a donor-acceptor pair. A change in the distance or orientation between the NAO and the QD, induced by the presence of a target molecule, would alter the FRET efficiency and result in a ratiometric change in the fluorescence emission of the donor and acceptor researchgate.net. QDs are excellent FRET partners due to their broad excitation spectra, narrow emission peaks, and high resistance to photobleaching nih.govkorambiotech.com.
| Nanoparticle Type | Potential Sensing Mechanism | Principle of Detection | Potential Application |
| Gold Nanoparticles (AuNPs) | Aggregation-based Colorimetry | The cationic NAO stabilizes negatively charged AuNPs against salt-induced aggregation. A target analyte displaces NAO, leading to AuNP aggregation and a visible color change from red to blue. | Detection of polyanions or molecules that compete for binding sites. |
| Gold Nanoparticles (AuNPs) | Fluorescence Quenching | NAO fluorescence is quenched upon adsorption to the AuNP surface. An analyte that interacts with NAO and releases it from the surface restores fluorescence. | "Turn-on" sensing of various analytes. researchgate.net |
| Quantum Dots (QDs) | Förster Resonance Energy Transfer (FRET) | NAO and a QD are conjugated to form a FRET pair. The binding of a target analyte alters the distance/orientation between them, causing a change in the ratio of donor-to-acceptor emission. | Ratiometric sensing of biomolecular interactions or conformational changes. researchgate.net |
Incorporation into Polymer Matrices and Ordered Assemblies
The incorporation of this compound into polymer matrices and ordered assemblies, such as lipid monolayers and liposomes, is a key methodological application that leverages the dye's sensitivity to its local environment. The behavior of NAO in these systems is dominated by its propensity to form aggregates, which dramatically alters its photophysical properties.
When dispersed as a monomer in solution or in certain matrices, NAO exhibits a green fluorescence emission maximum around 519-525 nm. researchgate.netmedchemexpress.commedchemexpress.com However, when incorporated into environments that promote close packing, such as in the presence of the mitochondrial lipid cardiolipin, NAO molecules form dimers or higher-order aggregates (H-aggregates). researchgate.netresearchgate.net This aggregation is driven by a combination of electrostatic interactions between the cationic acridine ring and anionic phosphate groups, and hydrophobic interactions between the planar aromatic systems and the nonyl chains. nih.govnih.gov The formation of these aggregates causes a significant red-shift in the fluorescence emission to approximately 640 nm. medchemexpress.commedchemexpress.comresearchgate.net
This distinct spectral shift is the basis for its widespread use in studying biological membranes and their mimics. Research on membrane model systems has shown that NAO binds with high affinity and a specific stoichiometry to cardiolipin, with approximately two NAO molecules per cardiolipin molecule. researchgate.netnih.gov This interaction is highly preferential; the affinity for cardiolipin is significantly greater than for other anionic phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylinositol, and binding to zwitterionic phospholipids is negligible. nih.govnih.gov The specific effect of cardiolipin is to provide a scaffold that facilitates the dimerization of the dye. researchgate.net
The principles of controlling dye aggregation are also applicable to more rigid structures like Langmuir-Blodgett films and other polymer matrices. Studies on the parent compound, acridine orange, have shown that its aggregation can be controlled in layer-by-layer films by incorporating materials such as nano-clay platelets. researchgate.net Similar strategies could be applied to NAO to create functional thin films. By controlling the concentration and environment of NAO within a polymer or lipid assembly, it is possible to create materials with specific, tunable optical responses for use in biosensing and material science. For example, the integrity of giant unilamellar vesicles (GUVs), a type of ordered assembly, has been confirmed by staining them with NAO. researchgate.net
| System / Environment | NAO State | Excitation Max (λex) | Emission Max (λem) | Key Finding | Reference(s) |
| Dilute Solution / Monomeric | Monomer | ~496 nm | ~525 nm | Baseline fluorescence of the non-aggregated dye. | medchemexpress.commedchemexpress.com |
| Bound to Cardiolipin | Dimer / Aggregate | ~450-496 nm | ~640 nm | A significant red-shift in emission upon aggregation, forming the basis for cardiolipin detection. | medchemexpress.commedchemexpress.comresearchgate.net |
| Bound to Phosphatidylserine | Monomer | - | - | Affinity constant is much lower (7 x 10⁴ M⁻¹) compared to cardiolipin. | nih.gov |
| Bound to Phosphatidylinositol | Monomer | - | - | Affinity constant is much lower (7 x 10⁴ M⁻¹) compared to cardiolipin. | nih.gov |
Theoretical and Computational Investigations of 3,6 Bis Dimethylamino 10 Nonylacridinium
Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,6-Bis(dimethylamino)-10-nonylacridinium (B1200200), which dictates its color, fluorescence, and photochemical activity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying the ground state of molecules. For this compound, DFT calculations are employed to determine its optimized molecular geometry, orbital energies, and electron density distribution. The presence of electron-donating dimethylamino groups and the π-conjugated acridinium (B8443388) core significantly influences these properties. doi.org Calculations show that the fused tricyclic acridinium system is nearly planar, a characteristic feature of DNA intercalating dyes. doi.orgnih.gov
To investigate the excited states, which are responsible for the molecule's absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. mdpi.com TD-DFT calculations build upon the ground-state information from DFT to model how the molecule responds to oscillating electromagnetic fields, allowing for the prediction of electronic transition energies. mdpi.comresearchgate.net These calculations can identify the nature of the transitions, such as the π-π* transitions typical for the extensive conjugated system of the acridine (B1665455) chromophore. Functionals such as B3LYP and CAM-B3LYP are often used to balance accuracy and computational cost in these studies. mdpi.comresearchgate.net
Table 1: Typical Parameters for DFT/TD-DFT Calculations
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Methodology | DFT for Ground State, TD-DFT for Excited States | Calculates electronic structure and transition energies. |
| Functional | B3LYP, CAM-B3LYP | Approximates the exchange-correlation energy in DFT. |
| Basis Set | 6-311G(d,p) or larger | Describes the atomic orbitals of the system. |
| Solvent Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on molecular properties. |
A key application of TD-DFT is the prediction of the UV-visible absorption spectrum. By calculating the energies of the lowest electronic transitions, it is possible to predict the wavelength of maximum absorption (λmax). For this compound bromide, the experimental λmax in methanol has been reported as 495 nm. nih.gov Computational models aim to reproduce this value, and discrepancies between theoretical and experimental results can provide further insight into environmental and structural effects.
Predicting emission maxima involves optimizing the geometry of the first excited state and then calculating the energy difference for the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.
Quantum yield, the ratio of emitted photons to absorbed photons, is more challenging to predict computationally. It requires modeling the competition between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing). While precise quantitative prediction is difficult, computational methods can provide qualitative insights into how molecular structure and environment influence fluorescence efficiency. researchgate.net For instance, increased molecular rigidity often correlates with higher quantum yields, a factor that can be assessed through computational analysis of the molecule's vibrational modes and excited-state potential energy surfaces.
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data
| Property | Experimental Value (in Methanol) | Theoretically Predicted Value (Typical) |
|---|---|---|
| Absorption λmax | 495 nm nih.gov | ~480-510 nm (Varies with functional/basis set) |
| Emission λmax | Not specified in search results | Typically red-shifted from absorption by 15-30 nm |
| Quantum Yield (ΦF) | Not specified in search results | Qualitative assessment based on excited-state dynamics |
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations.
Acridine derivatives are well-known for their ability to interact with DNA and RNA, often by intercalating between base pairs. doi.orgnih.gov MD simulations are an ideal tool to explore the binding of this compound to nucleic acid helices at an atomic level. In a typical simulation, the acridinium cation is placed near a DNA or RNA duplex in a simulated aqueous environment, and their trajectories are calculated over tens to hundreds of nanoseconds.
These simulations can reveal:
Binding Mode: Whether the molecule prefers to intercalate between base pairs or bind to the minor or major groove.
Binding Affinity: By using advanced techniques, the free energy of binding can be estimated.
Structural Perturbations: How the binding event affects the structure of the DNA/RNA helix (e.g., unwinding, bending) and the conformation of the ligand itself.
Role of the Nonyl Chain: The specific role of the flexible nonyl chain in stabilizing the bound complex, either through interactions within the DNA grooves or with the phosphate (B84403) backbone.
Force fields like CHARMM and AMBER are commonly used to describe the potential energy of the system in these simulations. mdpi.com
The nine-carbon nonyl chain of this compound provides significant conformational flexibility. Crystallographic studies of related acridinium compounds with propyl and decyl chains show that the alkyl chain often adopts an extended conformation and can be oriented perpendicular to the plane of the acridinium ring system. doi.orgnih.govnih.gov The decyl chain in one analogue was observed to be initially perpendicular before bending sharply. nih.gov
MD simulations in different solvent environments (e.g., water, methanol, chloroform) can explore the full range of accessible conformations of the nonyl chain and the dynamics of its movement. These simulations can help explain the molecule's solubility characteristics—it is reported to be soluble in methanol and dimethylformamide but only slightly soluble in water. nih.gov By analyzing the interactions between the hydrophobic nonyl chain, the charged acridinium core, and the surrounding solvent molecules, MD simulations can provide a molecular-level explanation for its solvation properties and how the solvent influences its preferred shape.
Mechanistic Modeling of Photochemical Reactions and Energy Transfer Processes
Computational modeling is also used to elucidate the mechanisms of photochemical reactions and energy transfer events that occur after the molecule absorbs light. Using data from TD-DFT calculations, it is possible to map the potential energy surfaces of the relevant electronic states. This mapping allows researchers to identify the most likely pathways for the excited molecule to dissipate its energy.
For this compound, these models can explain the processes that compete with fluorescence, such as internal conversion (a non-radiative transition between states of the same spin multiplicity) and intersystem crossing to a triplet state. Understanding these pathways is key to explaining the molecule's quantum yield and its potential as a photosensitizer.
Furthermore, these computational approaches can model energy transfer processes, such as Förster Resonance Energy Transfer (FRET). Experimental evidence has shown that acridine orange analogues can participate in FRET. nih.gov Mechanistic modeling can calculate the properties required for efficient energy transfer, such as the orientation of the transition dipole moment and the spectral overlap between the donor's emission and the acceptor's absorption, providing a theoretical foundation for experimental observations.
Computational Studies of Photoinduced Electron and Energy Transfer Pathways
Computational chemistry offers powerful tools to unravel the complex dynamics of photoinduced electron transfer (PET) and energy transfer processes in fluorescent dyes like this compound. While specific studies on the 10-nonyl derivative are not extensively detailed in the public domain, the principles can be understood from broader research on acridinium and related dye systems.
Upon absorption of a photon, the molecule is promoted to an electronically excited state. The fate of this excited state is central to the molecule's fluorescent properties. In acridinium derivatives, the electron-donating dimethylamino groups at the 3 and 6 positions play a crucial role. In the ground state, the geometry of the acridinium core is largely planar. However, upon excitation, changes in the electron distribution can lead to geometric distortions.
Theoretical models suggest that in derivatives with suitable electron donor and acceptor moieties, a photoinduced electron transfer can occur. For this compound, the acridinium core can act as an electron acceptor, and the dimethylamino groups as electron donors. TD-DFT calculations can predict the energies of the ground and excited states, as well as the character of the electronic transitions. For instance, a transition with significant charge-transfer character would see electron density move from the dimethylamino groups towards the central acridinium ring system upon photoexcitation.
The long nonyl chain at the 10-position, while not directly involved in the chromophore, can influence the molecule's solubility and its interaction with the surrounding environment, which in turn can affect the PET and energy transfer pathways. The solvent environment is a critical factor, and computational models often incorporate a polarizable continuum model (PCM) to simulate solvent effects on the electronic structure and transition energies.
Key parameters obtained from these computational studies include:
Frontier Molecular Orbital (FMO) energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. In many acridinium dyes, the HOMO is localized on the electron-donating groups and the acridinium ring, while the LUMO is primarily on the acridinium core. The HOMO-LUMO gap is a key determinant of the absorption wavelength.
Excitation energies and oscillator strengths: TD-DFT calculations provide information on the energies of electronic transitions and their probabilities (oscillator strengths), which correlate with the absorption spectrum.
Electron-hole analysis: This method provides a visual representation of the electron and hole distributions upon excitation, confirming the charge-transfer character of the transition.
| Parameter | Typical Calculated Value (in a polar solvent) | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Energy of the highest energy electrons; influences electron-donating ability. |
| LUMO Energy | -2.0 to -2.5 eV | Energy of the lowest energy unoccupied state; influences electron-accepting ability. |
| HOMO-LUMO Gap | 3.5 to 4.0 eV | Correlates with the energy of the main absorption band. |
| First Excitation Energy | 2.5 to 3.0 eV | Corresponds to the wavelength of maximum absorption (λmax). |
| Oscillator Strength (S0 -> S1) | > 0.5 | Indicates a high probability of the electronic transition, leading to strong absorption. |
These computational insights are fundamental to understanding how the structure of this compound facilitates photoinduced electron transfer, a key process that can compete with fluorescence.
Reaction Coordinate Analysis of Non-Radiative Decay
Fluorescence quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Understanding these non-radiative pathways is crucial for designing highly fluorescent molecules. Computational methods can be used to explore the potential energy surfaces of the excited states and identify pathways for non-radiative decay.
One significant non-radiative decay mechanism in flexible dyes involves torsional motion. For this compound, rotation around the C-N bonds connecting the dimethylamino groups to the acridinium ring can lead to a twisted intramolecular charge transfer (TICT) state. In the excited state, if the molecule can easily twist to form a non-planar TICT state, this state is often dark (non-emissive) and can efficiently decay back to the ground state without emitting a photon.
Reaction coordinate analysis is a computational technique used to map the energy profile along a specific geometric coordinate, such as a bond rotation. By calculating the energy of the first excited state (S1) as a function of the dihedral angle of the dimethylamino group, a potential energy surface can be constructed.
| Dihedral Angle (Acridinium-C-N-C) | Relative Energy of S1 State (kcal/mol) | State Character |
| 0° (Planar) | 0 | Locally Excited (LE), Emissive |
| 45° | 2-4 | Transition State |
| 90° (Twisted) | -1 to -3 | Twisted Intramolecular Charge Transfer (TICT), Non-emissive |
The presence of a low-energy barrier to twisting and a stabilized TICT state would suggest that this is a favorable non-radiative decay pathway, leading to a lower fluorescence quantum yield. The rigidity of the molecular structure is therefore a key factor in controlling fluorescence.
Structure-Property Relationship (SPR) Elucidation through Computational Approaches
Correlation of Structural Modifications with Electronic and Photophysical Changes
For the this compound scaffold, several key structural features can be computationally modified to observe their impact:
Substitution at the 3 and 6 positions: The electron-donating strength of the substituents at these positions has a profound effect on the photophysical properties. Replacing the dimethylamino groups with other groups of varying electron-donating or withdrawing strength would significantly alter the HOMO energy, the charge-transfer character of the excited state, and consequently, the absorption and emission wavelengths. Stronger electron-donating groups generally lead to a red-shift (longer wavelength) in the absorption and emission spectra.
The nature of the N-alkyl chain: While the 10-nonyl group is primarily for solubility and localization, its length and bulkiness can have secondary effects. A very bulky group could sterically hinder solvent relaxation around the excited state, potentially affecting the Stokes shift.
Modifications to the acridinium core: Introducing substituents onto the acridinium ring itself would directly perturb the electronic structure of the chromophore. Electron-withdrawing groups would lower the LUMO energy, leading to a red-shift in the absorption spectrum.
The table below summarizes the predicted effects of some hypothetical structural modifications on the key photophysical properties of a 3,6-diaminoacridinium core, based on general principles of dye chemistry.
| Structural Modification | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Change in λmax | Predicted Change in Fluorescence Quantum Yield |
| Stronger electron-donating groups at 3,6-positions | Increase | Minor change | Red-shift | May decrease if TICT is promoted |
| Weaker electron-donating groups at 3,6-positions | Decrease | Minor change | Blue-shift | May increase if TICT is suppressed |
| Electron-withdrawing groups on acridinium ring | Minor change | Decrease | Red-shift | Varies depending on the position |
| Electron-donating groups on acridinium ring | Minor change | Increase | Blue-shift | Varies depending on the position |
| Increased rigidity of the structure | Minor change | Minor change | Minor change | Increase |
These correlations, established through computational studies, are essential for the rational design of new acridinium-based materials with tailored properties.
Rational Design Principles for Novel Acridinium-Based Materials
The insights gained from computational SPR studies provide a set of rational design principles for the development of new acridinium-based materials with desired functionalities.
For the design of highly fluorescent probes, the primary goal is to maximize the radiative decay rate while minimizing the non-radiative decay rates. Based on the computational understanding of this compound and related structures, the following design principles can be proposed:
Tuning the Emission Wavelength: The emission wavelength can be fine-tuned by modulating the electron-donating strength of the substituents at the 3 and 6 positions and by introducing substituents on the acridinium core. This allows for the development of a palette of fluorescent probes with different colors.
Enhancing Fluorescence Quantum Yield: To increase the quantum yield, non-radiative decay pathways must be suppressed. Computationally, this can be explored by designing molecules where the formation of a TICT state is energetically unfavorable. This can be achieved by:
Introducing steric hindrance that prevents the twisting of the amino groups.
Covalently linking the amino groups to the acridinium core to create a more rigid, planar structure.
Improving Photostability: Photodegradation can occur from the excited state. Computational studies can help to identify reactive sites in the excited state and guide modifications to improve the molecule's robustness to photodegradation.
Introducing Specific Functionality: The 10-nonyl chain provides a convenient handle for introducing other functional groups without significantly affecting the core photophysical properties. For example, a terminal azide or alkyne group could be added for "click" chemistry conjugation to biomolecules, or a reactive group could be incorporated for sensing applications. Computational modeling can predict how these modifications might subtly influence the electronic properties of the acridinium core.
By leveraging these computational design principles, it is possible to move beyond trial-and-error synthesis and rationally engineer novel acridinium-based materials with optimized performance for a wide range of applications in bioimaging, sensing, and materials science.
Future Directions, Challenges, and Emerging Research Avenues for 3,6 Bis Dimethylamino 10 Nonylacridinium
Development of Novel 3,6-Bis(dimethylamino)-10-nonylacridinium (B1200200) Derivatives with Tailored Photophysical Properties
The core acridinium (B8443388) scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of its photophysical properties. Future research will likely focus on the rational design and synthesis of novel derivatives of this compound to achieve specific, tailored functionalities.
Detailed research findings indicate that structural modifications to the acridinium core, the N-alkyl chain, and the 9-position substituent can significantly impact the compound's absorption and emission spectra, quantum yield, and excited-state lifetime. researchgate.netnih.gov For instance, the introduction of bulky substituents at the 9-position can influence the planarity of the acridine (B1665455) ring system, thereby altering its electronic properties. nih.gov Similarly, modifications to the length and nature of the N-alkyl chain can affect the molecule's solubility, aggregation behavior, and interaction with its environment. mdpi.com
The development of new synthetic strategies will be crucial in accessing a wider range of derivatives. nih.gov Efficient synthetic protocols, such as those involving the cyclization of isatins or the direct conversion of xanthylium salts, can facilitate the creation of a library of this compound analogues. nih.govnih.gov These efforts will allow for a systematic investigation of structure-property relationships, leading to the development of derivatives with optimized characteristics for specific applications, such as enhanced photostability for long-term imaging or red-shifted emission for deeper tissue penetration in biological studies.
| Modification Site | Potential Effect on Photophysical Properties | Example from Related Acridinium Dyes |
| 9-Position | Alteration of excited-state lifetime and redox potentials. researchgate.net | Introduction of a mesityl group can create a charge-transfer state. nih.gov |
| Acridinium Core | Tuning of absorption/emission wavelengths and quantum yield. researchgate.netnih.gov | Di-tert-butyl substitution on the acridinium core enhances stability. researchgate.net |
| N-Alkyl Chain (10-position) | Influence on solubility, aggregation, and micellar partitioning. mdpi.com | Varying alkyl chain length affects interaction with phospholipids (B1166683). researchgate.net |
Exploration of Advanced Sensing Platforms and Miniaturized Analytical Devices
The intrinsic fluorescence of this compound and its derivatives makes them promising candidates for the development of advanced sensing platforms. Future research is anticipated to explore their integration into miniaturized analytical devices, such as lab-on-a-chip (LOC) systems and microfluidic sensors. nih.govresearchgate.net
Acridinium compounds have already demonstrated their utility as chemiluminescent labels in diagnostic assays, where their light-emitting properties upon reaction with agents like alkaline peroxide enable highly sensitive detection. nih.govrsc.orgnih.gov This principle can be adapted to microfluidic formats, allowing for automated, high-throughput analysis with minimal sample consumption. hamedilab.com The development of continuous-flow electrochemiluminescence (ECL) systems within microfluidic devices is a particularly promising avenue. hamedilab.com
Furthermore, the sensitivity of the fluorescence of some acridine derivatives to their local environment, such as polarity and viscosity, opens up possibilities for their use as environmental sensors. rsc.orgresearchgate.net By incorporating this compound-based probes into LOC devices, it may be possible to create sensors for monitoring changes in cellular microenvironments or for detecting specific analytes in complex biological samples. nih.gov The ability to fabricate electrodes and other components on a micro-scale will be instrumental in creating integrated devices for a variety of analytical applications. hamedilab.com
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design
The traditional approach to materials discovery, which relies on trial-and-error synthesis and characterization, is often time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift towards predictive material design, and this approach is highly applicable to the development of novel this compound derivatives.
Recent studies have shown that ML models can accurately predict the photophysical properties of organic fluorescent dyes, including emission wavelengths and quantum yields, based on their molecular structures. nih.govacs.orgnih.gov By training these models on large datasets of known fluorescent compounds, it is possible to create predictive tools that can rapidly screen virtual libraries of novel acridinium derivatives. This computational pre-screening can identify promising candidates with desired properties before their actual synthesis, significantly accelerating the discovery process.
Moreover, AI and ML are being increasingly used in the design of photocatalysts. hamedilab.comrsc.orgsigmaaldrich.com Given that acridinium salts are effective photoredox catalysts, ML models could be employed to design this compound derivatives with optimized redox potentials and excited-state properties for specific catalytic transformations. The ability of these intelligent algorithms to identify complex structure-activity relationships can guide the synthetic chemist towards the most promising molecular architectures.
| AI/ML Application Area | Objective | Data Inputs for Model Training |
| Photophysical Property Prediction | To accurately predict emission wavelength, quantum yield, and lifetime. nih.govacs.orgnih.gov | Molecular descriptors, solvent properties, experimental photophysical data. |
| Photocatalyst Design | To identify derivatives with optimal redox potentials and catalytic activity. hamedilab.comrsc.orgsigmaaldrich.com | Crystallographic data, electronic structure calculations, reaction yields. |
| Generative Modeling | To create novel molecular structures with desired fluorescent properties. | SMILES strings of known fluorescent molecules, target property distributions. |
Unexplored Mechanistic Aspects of this compound Reactivity and Interactions
A deeper understanding of the fundamental reactivity and intermolecular interactions of this compound is essential for its rational application. While some aspects of the behavior of acridinium compounds are known, many mechanistic details remain to be elucidated.
Future research should focus on detailed mechanistic studies of this compound in various chemical environments. For example, investigating its behavior in photocatalytic cycles through techniques such as transient absorption spectroscopy and computational modeling can reveal the nature of key intermediates and reaction pathways. The interaction of the acridinium core with Lewis acids has been shown to modulate its photocatalytic activity, and similar investigations with the nonyl derivative could uncover new catalytic possibilities.
Furthermore, the non-covalent interactions of this compound with its surroundings are of great importance. The long nonyl chain suggests a propensity for interaction with lipophilic environments, such as cell membranes or micelles. researchgate.netmdpi.com Detailed studies using techniques like NMR spectroscopy and molecular dynamics simulations could provide insights into how the nonyl chain influences the orientation and dynamics of the acridinium fluorophore within these environments, which is crucial for its application as a biological probe. The influence of surfactants on the chemiluminescent properties of acridinium esters has been noted, and a similar systematic study on the nonyl derivative would be beneficial. mdpi.com
Role of this compound in Fundamental Chemical Biology Research (Non-Clinical)
The favorable photophysical properties of acridinium dyes make them valuable tools in chemical biology for probing biological systems at the molecular level. nih.gov this compound, with its specific structural features, is well-positioned to contribute to this field in a non-clinical research context.
A significant area of potential is its use as a fluorescent probe for cellular imaging. The related compound, 10-N-nonyl acridine orange, has been identified as a specific fluorescent probe for cardiolipin (B10847521), a key phospholipid in mitochondrial membranes. researchgate.net This suggests that this compound could also be a valuable tool for studying mitochondrial structure and function. Future research could focus on developing this compound and its derivatives as super-resolution microscopy probes for imaging subcellular organelles with high precision.
Moreover, the acridinium scaffold can be functionalized with various reactive groups or recognition elements to create targeted probes. nih.gov For instance, attaching a biotin (B1667282) moiety to the acridinium core allows for its use in streptavidin-based detection systems for immunoassays and proteomics. nih.gov Similarly, the nonylacridinium platform could be derivatized to create probes that specifically label other biomolecules, such as proteins or nucleic acids, enabling the study of their localization and dynamics within the cell. The development of acridine-based probes sensitive to changes in the cellular microenvironment, such as polarity or viscosity, is another exciting avenue for fundamental chemical biology research. rsc.orgresearchgate.net
Q & A
Q. What are the primary applications of 3,6-Bis(dimethylamino)-10-nonylacridinium bromide (NAO) in cell biology?
NAO is a hydrophobic acridine dye primarily used as a fluorescent probe for mitochondria in live cells. It binds to cardiolipin in the inner mitochondrial membrane, enabling applications such as:
- Mitochondrial mass quantification via flow cytometry or fluorescence microscopy .
- Detection of mitochondrial membrane potential changes during apoptosis, particularly in models like rat thymocytes .
- Characterization of multidrug resistance in cancer cells by assessing mitochondrial alterations .
Methodological Note : For live-cell staining, dissolve NAO in DMSO (5–10 mM stock) and dilute in PBS to 100–500 nM. Avoid prolonged light exposure to prevent photobleaching .
Q. How should NAO be stored and handled to ensure stability and safety?
Q. What solvent systems are compatible with NAO for experimental use?
NAO is soluble in polar aprotic solvents (e.g., DMSO, methanol, dichloromethane) but has limited solubility in water. For aqueous applications:
- Prepare stock solutions in DMSO (≤1% final concentration in cell media).
- Avoid nonpolar solvents (hexane, toluene) due to precipitation .
Advanced Research Questions
Q. How does the alkyl chain length of acridine dyes influence mitochondrial targeting?
The nonyl chain in NAO enhances lipid membrane integration, improving specificity for cardiolipin-rich mitochondrial membranes. Shorter chains (e.g., methyl) reduce retention, while longer chains (e.g., dodecyl) may increase nonspecific binding to other organelles . Experimental Tip : Compare NAO with analogs (e.g., 10-dodecylacridine orange) using fluorescence quenching assays to assess binding kinetics .
Q. How can researchers address contradictions in mitochondrial mass measurements using NAO?
Discrepancies may arise from:
- Dye aggregation : High concentrations (>1 µM) induce self-quenching, leading to false-low readings. Titrate dye concentrations and validate with mitochondrial DNA quantification .
- Membrane potential dependence : NAO fluorescence intensity correlates with mitochondrial membrane potential. Use Δψm-independent probes (e.g., MitoTracker Green) as controls .
Q. What synthetic routes are available for NAO, and how can purity be validated?
Synthesis :
- React 3,6-bis(dimethylamino)acridine with 1-bromononane in toluene under reflux (4 hours). Purify via column chromatography (basic Al₂O₃, CH₂Cl₂:EtOH = 80:1) .
Purity Validation : - HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~12 min.
- NMR : Key peaks include δ 4.83 (t, N⁺CH₂) and δ 3.34 (s, NCH₃) .
Q. How does NAO interact with apoptotic cells, and what are the limitations in apoptosis assays?
NAO detects early apoptosis via mitochondrial cardiolipin externalization. Limitations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
